
1-(4-Methoxy-phenyl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectroscopy . The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g(d,p) basis set .Scientific Research Applications
Material and Medicinal Chemistry
Tetrazoles, including “1-(4-methoxyphenyl)tetrazole”, are of interest in the field of material and medicinal chemistry due to their diverse biological applications . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .
Enhanced Cell Membrane Penetration
Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This property can be utilized in the design of drugs with improved bioavailability.
Biological Activities
Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .
Oligonucleotide Synthesis
1H-Tetrazole and 5-(benzylsulfanyl)-1H-tetrazole (BTT) are widely employed in oligonucleotide synthesis as acidic activators of the coupling process . This application is particularly relevant in the field of biochemistry.
Pharmaceutical Uses
The review by Myznikov et al. highlighted developments in medicinal chemistry of tetrazole over the last 15 years, which demonstrated pharmaceutical uses of 1- and 2-monosubstituted tetrazoles, 5-substituted tetrazoles, 1,5-disubstituted tetrazoles, and 2,5-disubstituted tetrazoles .
Eco-friendly Synthesis
The synthesis of tetrazole derivatives can be approached in ecofriendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .
properties
IUPAC Name |
1-(4-methoxyphenyl)tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-13-8-4-2-7(3-5-8)12-6-9-10-11-12/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOWTKRICIGKFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80296828 |
Source


|
| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-phenyl)-1H-tetrazole | |
CAS RN |
21788-28-3 |
Source


|
| Record name | NSC111899 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111899 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Methoxy-phenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80296828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is 1-(4-Methoxy-phenyl)-1H-tetrazole, and where has it been found?
A1: 1-(4-Methoxy-phenyl)-1H-tetrazole is an organic compound identified in the methanol extracts of Pleiospermium alatum leaves [] and Oxystelma esculentum []. The exact role and bioactivity of this compound in these plants are yet to be fully elucidated.
Q2: Which analytical techniques were used to identify 1-(4-Methoxy-phenyl)-1H-tetrazole in plant extracts?
A2: Researchers employed Gas Chromatography-Mass Spectrometry (GC-MS) to identify 1-(4-Methoxy-phenyl)-1H-tetrazole within the complex plant matrix [, ]. This technique separates the different compounds present in the extract and then identifies them based on their mass-to-charge ratio, comparing the obtained spectra with established databases like NIST.
Q3: What other compounds were found alongside 1-(4-Methoxy-phenyl)-1H-tetrazole in the studied plant extracts?
A3: GC-MS analysis revealed a variety of compounds in the extracts. Notably, 5-Thio-D-glucose, (E)-10-Heptadecen-8-ynoic acid methyl ester, and Z-11-Hexadecenoic acid were identified in Pleiospermium alatum leaf extracts []. In Oxystelma esculentum, 1-(2-Ethyl-(1,3)dithian-2-yl)-3-methyl-butan-1-ol was found alongside 1-(4-Methoxy-phenyl)-1H-tetrazole []. The co-occurrence of these compounds could suggest potential synergistic effects or shared biosynthetic pathways, warranting further investigation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

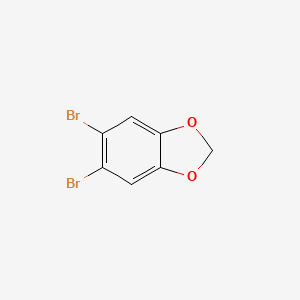

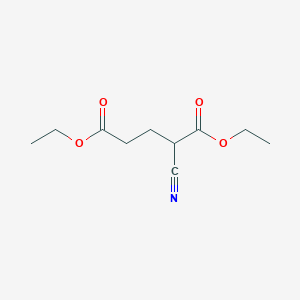
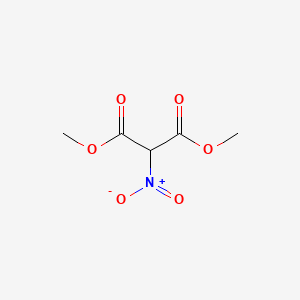


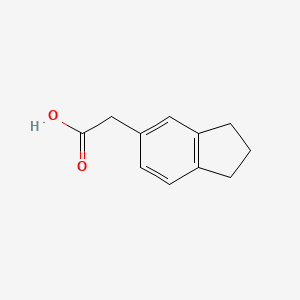


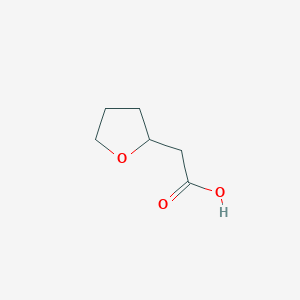


![Benzene, 1,2,3-trimethoxy-5-[(1E)-2-nitroethenyl]-](/img/structure/B1296158.png)
